1,5-Naphthyridine hydrochloride
Overview
Description
1,5-Naphthyridine hydrochloride is a heterocyclic compound that belongs to the naphthyridine family. These compounds are characterized by a bicyclic structure consisting of two fused pyridine rings. This compound is of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications .
Biochemical Analysis
Cellular Effects
In 2009, a nitroimidazol 1,5-Naphthyridine hydrochloride derivative was synthesized and evaluated as a DNA binder and its cytotoxicity, radiosensitization, and interaction with chemotherapeutic agents were studied .
Molecular Mechanism
It’s known that many 1,5-Naphthyridine derivatives exhibit a variety of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Naphthyridine hydrochloride can be synthesized through various methods. One common approach is the Skraup quinoline synthesis, which involves the reaction of 3-aminopyridine with glycerol and sulfuric acid . Another method is the Conrad-Limpach reaction, which uses β-ketoesters to prepare 1,5-naphthyridinones . These reactions typically require heating and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves optimizing the aforementioned synthetic routes to achieve higher yields and purity. This may include the use of advanced catalysts, controlled reaction conditions, and purification techniques to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions
1,5-Naphthyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl halides, which react readily with 1,5-naphthyridines to form N-alkylsubstituted derivatives . Other reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce naphthyridine oxides, while reduction reactions may yield reduced naphthyridine derivatives .
Scientific Research Applications
1,5-Naphthyridine hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,5-naphthyridine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it can bind to DNA and interfere with its replication and transcription processes . Additionally, it may interact with enzymes and receptors involved in various biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
1,5-Naphthyridine hydrochloride can be compared with other similar compounds, such as:
1,8-Naphthyridine: Another isomer of naphthyridine with different biological activities and applications.
Quinoline: A structurally related compound with a single pyridine ring fused to a benzene ring.
Isoquinoline: Similar to quinoline but with a different arrangement of nitrogen atoms in the ring structure.
The uniqueness of this compound lies in its specific arrangement of nitrogen atoms and its resulting chemical and biological properties .
Properties
IUPAC Name |
1,5-naphthyridine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2.ClH/c1-3-7-8(9-5-1)4-2-6-10-7;/h1-6H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQCJLZDOCOFCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=N2)N=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584401 | |
Record name | 1,5-Naphthyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50584401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
698999-42-7 | |
Record name | 1,5-Naphthyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50584401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 698999-42-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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